
4-Bromo-2-(chloromethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(chloromethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its bromine and chloromethyl substituents, which confer unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)furan typically involves the bromination of 2-(chloromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)furan undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation: The furan ring can be oxidized under specific conditions to yield different oxygenated products.
Reduction: The bromine and chloromethyl groups can be reduced to form simpler compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: Products include dehalogenated furans and alcohols.
Scientific Research Applications
4-Bromo-2-(chloromethyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for bioactive compounds and potential pharmaceuticals.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)furan depends on its chemical reactivity. The bromine and chloromethyl groups can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloromethylfuran
- 4-Chloro-2-(bromomethyl)furan
- 2,5-Dibromofuran
Uniqueness
4-Bromo-2-(chloromethyl)furan is unique due to the specific positioning of the bromine and chloromethyl groups on the furan ring
Biological Activity
4-Bromo-2-(chloromethyl)furan is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves reactions that introduce bromine and chloromethyl groups onto the furan ring. For instance, one study describes the synthesis of similar furan derivatives through palladium-catalyzed cross-coupling reactions, achieving high yields and purities . The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Antibacterial Properties
Research has demonstrated that compounds related to this compound exhibit significant antibacterial activity against various drug-resistant bacteria. A study focused on derivatives synthesized from furan-2-carbonyl chloride and 4-bromoaniline revealed that certain compounds showed potent activity against multidrug-resistant pathogens like Acinetobacter baumannii and Staphylococcus aureus .
Table 1: Antibacterial Activity of Furan Derivatives
Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|---|
This compound | 18 mm (at 50 mg) | 10 mg/ml | 20 mg/ml |
Meropenem | 4 mm | - | - |
The results indicate that the synthesized furan derivatives, particularly those containing bromine and chloromethyl substituents, have enhanced antibacterial properties compared to standard antibiotics .
The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. Molecular docking studies have suggested that these compounds interact with bacterial enzymes, stabilizing their active sites and preventing normal function .
Case Studies
Case Study 1: Antimicrobial Screening
In a systematic screening of various furan derivatives, including this compound, researchers tested their efficacy against a panel of bacteria. The agar well diffusion method was employed, revealing that the compound exhibited a significant zone of inhibition against Klebsiella pneumoniae and Escherichia coli, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis indicated that the presence of halogen substituents (bromine and chlorine) on the furan ring significantly enhances antibacterial activity. The study concluded that modifications to the furan structure can lead to improved efficacy against resistant bacterial strains .
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPREWPUSDUTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.